N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-((4-Benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at position 4 and a sulfanylidene moiety at position 3. The compound features a methylene bridge linking the triazole ring to a 4-(piperidin-1-ylsulfonyl)benzamide group. The piperidinylsulfonyl group may enhance solubility and bioavailability, while the benzyl substituent could influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S2/c28-21(18-9-11-19(12-10-18)32(29,30)26-13-5-2-6-14-26)23-15-20-24-25-22(31)27(20)16-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-16H2,(H,23,28)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHSABUUXLVUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=S)N3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole moiety with a piperidine sulfonamide group, suggesting diverse pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that may influence its interaction with biological targets. The presence of the thioxo group is particularly noteworthy as it enhances the compound's reactivity and potential biological effects.
Biological Activity Overview
Research indicates that compounds containing the triazole framework exhibit various biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, with studies showing that derivatives can inhibit the growth of various pathogens.
- Anticancer Properties : The structural features of triazoles have been linked to cytotoxic effects against cancer cell lines.
- Anticonvulsant Effects : Some triazole compounds have demonstrated potential in reducing seizure activity in animal models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components. The following table summarizes the SAR findings related to this compound and similar derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-benzyl)-triazole derivative | Triazole ring | Antimicrobial |
| Piperidinyl sulfonamide | Sulfonamide group | Anticancer |
| 5-Amino 1H-triazole | Amino group | Anticonvulsant |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various triazole derivatives, including N-(4-benzyl)-substituted compounds. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the potential of this compound in treating bacterial infections .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that N-(4-benzyl)-substituted triazoles exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values were significantly lower than those of standard chemotherapeutics, indicating promising anticancer activity .
- Anticonvulsant Evaluation : The anticonvulsant properties were assessed using a pentylenetetrazole (PTZ) model in rodents. Compounds similar to N-(4-benzyl)-triazoles showed a marked reduction in seizure duration and frequency, suggesting a mechanism involving modulation of GABAergic pathways .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of Enzymatic Pathways : The thioxo group may interact with key enzymes involved in cellular metabolism or signaling.
- Receptor Modulation : The piperidine moiety could facilitate binding to neurotransmitter receptors or other protein targets.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit notable antimicrobial activities. The presence of thioxo and triazole moieties contributes to their effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by targeting essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies. For instance, derivatives have demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . The structure–activity relationship (SAR) analysis suggests that substituents on the triazole ring significantly influence the anticancer efficacy .
Antioxidant Activity
The antioxidant properties of compounds containing the triazole structure have been evaluated using various assays, including DPPH radical scavenging. Results indicate that these compounds can effectively neutralize free radicals, thus offering protective effects against oxidative stress-related diseases .
Study on Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated a series of triazole derivatives for their antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Bacillus cereus compared to their non-substituted counterparts .
Study on Anticancer Mechanisms
Research published in Molecules highlighted the anticancer mechanisms of triazole derivatives against U87 glioblastoma cells. The study demonstrated that these compounds induced apoptosis through caspase activation and disrupted mitochondrial membrane potential .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Triazole Derivatives
Key Observations :
Substituent Impact on Activity: The 4-(piperidin-1-ylsulfonyl)benzamide group in the target compound introduces a sulfonamide moiety, which is absent in simpler analogues like the 4-methylbenzamide derivative . The benzyl group at position 4 of the triazole ring distinguishes the target compound from the 4-amino-substituted analogue in , which may alter hydrogen-bonding interactions and steric hindrance.
Crystallographic and Geometric Comparisons: The triazole ring in N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide exhibits a dihedral angle of 84.21° with the benzene ring, indicating a non-planar conformation that may influence molecular packing and intermolecular interactions . Similar geometry is expected in the target compound due to the shared triazole core.
Key Insights :
- The antimicrobial potency of triazole derivatives is often linked to substituents like thioxo groups and aromatic systems, which may disrupt microbial membranes or inhibit essential enzymes .
- The absence of reported data for the target compound necessitates extrapolation from structural analogues. For example, the piperidinylsulfonyl group may confer selectivity toward eukaryotic targets (e.g., cancer cells) due to its bulk and charge distribution.
Q & A
Q. What are the recommended synthetic protocols for N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can intermediates be optimized?
- Methodological Answer: The synthesis of triazole-thione derivatives typically involves cyclization of thiosemicarbazides under reflux conditions. For example, a three-neck flask equipped with a reflux condenser and thermometer is used with ethanol as a solvent. Key intermediates like 4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole can be prepared via reaction of phenylisothiocyanate with hydrazides, followed by Mannich reactions to introduce the piperidin-1-ylsulfonylbenzamide moiety . Optimization includes adjusting molar ratios (e.g., 1:1.2 for hydrazide:isothiocyanate) and reflux duration (4–6 hours) to improve yield and purity.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and tautomeric equilibrium?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns, particularly the benzyl and piperidinyl groups. Infrared (IR) spectroscopy identifies the thioxo (C=S) stretch at ~1250–1150 cm⁻¹. Mass spectrometry (HRMS) validates molecular weight. Tautomeric equilibria (thione-thiol forms) can be analyzed using UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. hexane) to observe shifts in λmax .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodological Answer: A factorial design (e.g., 2<sup>k</sup> or response surface methodology) minimizes experimental runs while identifying critical factors (temperature, solvent polarity, catalyst loading). For instance, Central Composite Design (CCD) can model yield as a function of reflux temperature (70–110°C) and molar ratio (1:1 to 1:1.5). Statistical software (e.g., JMP, Minitab) analyzes interactions and predicts optimal conditions, reducing trial-and-error approaches .
Q. What computational strategies predict the thione-thiol tautomerism and its impact on biological activity?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model tautomeric stability. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Molecular docking (AutoDock Vina) assesses how tautomerism affects binding to biological targets (e.g., enzymes with cysteine residues). Free energy differences <10 kJ/mol suggest equilibria relevant to pharmacodynamics .
Q. How does the piperidinylsulfonyl group influence pharmacokinetics, and what in vitro assays validate its metabolic stability?
- Methodological Answer: The sulfonamide group enhances solubility via hydrogen bonding, while the piperidine ring modulates lipophilicity (logP). Metabolic stability is tested using liver microsomes (human/rat) with LC-MS quantification of parent compound degradation. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) evaluate drug-drug interaction risks .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?
- Methodological Answer: Variability may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols using CLSI guidelines. Validate results via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Meta-analysis with fixed/random effects models quantifies heterogeneity and identifies outliers .
Q. How can solvent polarity and proticity be exploited to stabilize intermediates during synthesis?
- Methodological Answer: Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates (e.g., sulfonamide anions), while protic solvents (ethanol, water) facilitate proton transfer in cyclization steps. Solvent screening via Kamlet-Taft parameters (α, β, π*) correlates polarity with reaction rates. For example, ethanol (β = 0.75) enhances nucleophilicity of thiol intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
